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Abstract: The Plaque Reduction Neutralization Test (PRNT) remains the "gold standard" for
guantifying the titer of functional, neutralizing antibodies against influenza A virus.[1] This assay
is indispensable for evaluating vaccine efficacy, screening antiviral compounds, and conducting
serological surveillance. This guide provides a comprehensive overview of the underlying
principles and detailed, field-proven protocols for performing both standard influenza A virus
plaque assays for viral titration and the subsequent plaque reduction neutralization assay. We
delve into the causality behind critical experimental choices, from cell line selection to the
modern use of Avicel overlays, to empower researchers with the knowledge to execute this
technique with precision and confidence.

The Scientific Foundation: Why the Plaque Assay
Endures

First developed for animal virology in 1952 by Renato Dulbecco, the plaque assay provides a
functional measure of viral infectivity.[2] The core principle is that a single infectious virus
particle, when placed on a confluent monolayer of susceptible host cells, will infect a cell,
replicate, and spread to adjacent cells.[3] The spread is deliberately restricted by a semi-solid
overlay medium. This localized infection creates a zone of dead or dying cells, known as a
"plaque,” which can be visualized after staining.[2] Each plaque, in theory, originates from one
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infectious virion, allowing for the quantification of the virus titer in Plaque-Forming Units (PFU)
per milliliter.[4]

The Plaque Reduction Neutralization Test (PRNT) is a powerful adaptation of this method. It
measures the ability of antibodies in a sample (e.g., serum from a vaccinated individual) to
neutralize the virus and prevent it from infecting cells.[5][6] By incubating a known quantity of
virus with serial dilutions of the antibody sample before adding it to the cells, one can
determine the antibody concentration that reduces the number of plaques by a specific amount,
typically 50% (the PRNT50 value).[1] This value is a critical correlate of protection for influenza

vaccines.[7]

Causality of Key Components:

e Host Cells (MDCK): Madin-Darby Canine Kidney (MDCK) cells are the cornerstone for
influenza virus plaque assays due to their high susceptibility and ability to support robust
viral replication, leading to the formation of clear, defined plaques.[8][9] For contemporary
influenza A(H3N2) strains that have altered receptor binding specificity, genetically modified
lines like MDCK-SIAT1, which overexpress human-like sialic acid receptors, are often

preferred.[7]

o The Role of Trypsin: A critical step for productive multi-cycle replication of influenza virus in
cell culture is the proteolytic cleavage of the viral hemagglutinin (HA) protein. This cleavage
is essential for the conformational changes that lead to viral fusion and entry into the host
cell. TPCK (tosyl phenylalanyl chloromethyl ketone)-treated trypsin is used because it is
more stable and specific, minimizing general proteolysis of the cell monolayer while
efficiently cleaving the HA protein.[8][10]

e The Overlay Medium: Many viruses, including influenza, do not form localized plagues under
a standard liquid medium because progeny virions can detach and spread indiscriminately
through convection, resulting in widespread cell death rather than discrete foci.[3][11] A
semi-solid overlay is therefore essential to restrict viral spread to neighboring cells.

o Traditional Agarose: Provides a solid gel that effectively restricts virus movement.
However, it can be technically challenging, as hot agarose can damage the cell
monolayer, and it is not well-suited for high-throughput formats like 96-well plates.[3][12]
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o Modern Avicel® Overlay: Suspensions of microcrystalline cellulose (Avicel) have emerged
as a superior alternative. Avicel overlays offer significantly lower viscosity, making them
easier to handle, especially in multi-well plates.[11][13] This low viscosity often allows the
overlay to be added directly without first removing the viral inoculum, streamlining the
workflow and reducing cross-contamination risk.[13] Studies have shown that Avicel can
produce larger, clearer plaques compared to traditional overlays.[3][11]

Materials and Reagents
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Category

Item

Cells & Virus

Madin-Darby Canine Kidney (MDCK) Cells (e.g.,
ATCC CCL-34)

Influenza A Virus Stock (of known or unknown
titer)

Media & Buffers

Dulbecco's Modified Eagle Medium (DMEM) or
Minimum Essential Medium (MEM)

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin Solution (100X)

Dulbecco's Phosphate-Buffered Saline (DPBS),
without Caz* and Mg2*

Serum-Free Medium (for dilutions and infection)

Key Reagents

TPCK-Treated Trypsin (stock solution, e.g., 2.5
mg/mL)

Overlay Component: Avicel® RC-591 or

SeaPlaque™ Agarose

2X Plague Medium (e.g., 2X MEM or DMEM

with antibiotics)

Fixation & Staining

10% Formalin or 4% Paraformaldehyde (PFA)
Solution

Crystal Violet Staining Solution (e.g., 0.1% w/v
Crystal Violet in 20% ethanol)

Labware & Equipment

6-well or 12-well tissue culture-treated plates

Sterile serological pipettes, pipette tips, and

microcentrifuge tubes

Humidified COz Incubator (37°C, 5% COz2)

Biosafety Cabinet (BSC), Class Il

Inverted Microscope
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Water bath or microwave (for melting agarose)

Experimental Workflows
Workflow 1: Titration of Influenza A Virus via Plaque

Assay

This protocol determines the concentration of infectious viral particles in a sample.
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Day 1: Cell Preparation

Seed MDCK cells in
6-well plates
(e.g., 9x1075 cells/well)

A

Incubate overnight (37°C, 5% CO2)
to form a confluent monolayer

Day 2: Infection

A 4

Prepare 10-fold serial dilutions
of virus stock (1071 to 10-8) Wash cell monolayer with DPBS

in serum-free medium

A \ 4

Infect cells with 200 pL
of each virus dilution

\ 4

Incubate for 1 hour (adsorption)
Rock plate every 15 min

Day 2: Overlay & Incubation

\ 4

Prepare overlay medium
(e.g., 1:1 mix of 2X MEM Aspirate virus inoculum

and 2.4% Avicel) with TPCK-Trypsin

\ 4 A 4

Add 2 mL of overlay medium
to each well

\ 4

Incubate for 48-72 hours
(37°C, 5% COz)

Day 4-5: \gysualization

Fix cells with 10% Formalin
(e.g., 1 hour at RT)

A A

Remove overlay and wash

\ 4

Stain monolayer with
Crystal Violet (15 min)

A A

Wash, dry, and count plaques

Y
Calculate virus titer (PFU/mL)

Click to download full resolution via product page

Caption: Workflow for determining influenza virus titer using a plaque assay.
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Step-by-Step Protocol:

o Cell Seeding (Day 1): Seed MDCK cells in 12-well plates at a density of approximately 3 x
10> cells/well in complete medium (DMEM + 10% FBS + 1% Pen/Strep).[4] Incubate
overnight to achieve a 95-100% confluent monolayer.

e Virus Dilution (Day 2): Prepare 10-fold serial dilutions of your virus stock (e.g., 10-* to 10~8)
in cold, serum-free medium containing 0.1% BSA. It is crucial to change pipette tips between
each dilution step to avoid carryover.[4]

* Infection (Day 2):

[e]

Aspirate the growth medium from the confluent MDCK cell monolayers.

o Gently wash the cells once with 1 mL of sterile DPBS.[14]

o Inoculate duplicate wells with 200 pL of each viral dilution.[14] Include a "no virus"
negative control.

o Incubate for 45-60 minutes in a 37°C incubator to allow for viral adsorption. Rock the
plates gently every 15 minutes to ensure even distribution of the inoculum and prevent the
monolayer from drying out.[10]

e Overlay Preparation (During Adsorption):

o Avicel Overlay (Recommended): Prepare a 1.2% Avicel overlay. Mix equal volumes of a
sterile 2.4% Avicel solution and 2X MEM (with antibiotics). Just before use, add TPCK-
treated trypsin to a final concentration of 1-2 pg/mL.[15]

o Agarose Overlay: Melt a 1.2% solution of low-melting-point agarose and cool it in a 42°C
water bath. Mix equal volumes of the melted agarose with pre-warmed 2X MEM (with
antibiotics and TPCK-trypsin).

e Applying Overlay (Day 2):

o Aspirate the viral inoculum from each well.
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o Gently add 1.5 mL of the prepared overlay medium to each well.[12] Pipette against the
side of the well to avoid disturbing the cell monolayer.

o Let the plate sit at room temperature for 15-20 minutes to allow the overlay to solidify.[12]

o Incubate the plates at 37°C with 5% COz2 for 48 to 72 hours, or until plagues are visible
under a microscope.

e Fixation and Staining (Day 4-5):

o Add 1.5 mL of 10% formalin directly on top of the overlay and incubate for at least 2 hours
at room temperature to fix the cells and inactivate the virus.[12]

o Carefully remove the overlay plug using a spatula or by washing with a gentle stream of
tap water.[12]

o Add 0.5 mL of Crystal Violet solution to each well and incubate for 15-30 minutes.[10]
o Gently wash the wells with water to remove excess stain and allow the plate to dry.
e Quantification:
o Count the number of plaques in wells that have between 10 and 100 distinct plaques.[2]
o Calculate the virus titer using the following formula:[14][16]

» Viral Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of
inoculum in mL)

» Example: If the average count for the 10~ dilution is 25 plaques and the inoculum
volume was 0.2 mL: Titer = 25/ (107 x 0.2) = 1.25 x 108 PFU/mL.

Workflow 2: Plaque Reduction Neutralization Test
(PRNT)

This protocol measures the concentration of neutralizing antibodies in a sample.
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Step 1: Sample & Virus Prep

Prepare 2-fold serial dilutions Dilute virus stock to a concentration
of heat-inactivated serum that yields ~100 PFU/well
(e.g., 1:20 to 1:2560) (e.g., 500 PFU/mL for a 0.2mL inoculum)

'

Mix equal volumes of
diluted serum and diluted virus

'

Incubate mixture for 1 hour at 37°C
(Virus Neutralization)

l Step 2: Infection & Assay
Infect confluent MDCK cell monolayers Include 'Virus Control' (virus + medium)
with the serum-virus mixtures and 'Cell Control' (medium only) wells

'

Follow Plaque Assay Protocol:
- Adsorption (1 hr)
- Overlay Application
- Incubation (48-72 hrs)

Step 3: Daia Analysis

Fix, stain, and count plagues
in each well

'

Calculate % Plaque Reduction for
each serum dilution vs. Virus Control

'

Determine the PRNTso Titer:
The reciprocal of the serum dilution
that causes a 50% reduction in plagues

Click to download full resolution via product page

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
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Step-by-Step Protocol:

o Prepare Cell Monolayers: The day before the assay, seed MDCK cells in 12-well plates as
described in Workflow 1, Step 1.

e Prepare Samples and Virus:

o Heat-inactivate serum samples (if using) at 56°C for 30 minutes to destroy complement
proteins.

o Prepare 2-fold serial dilutions of the antibody or serum sample in serum-free medium.

o Dilute the influenza virus stock to a concentration calculated to produce approximately 50-
100 plaques per well (based on your previous titration results).

o Neutralization Reaction:

o In a separate plate or tubes, mix equal volumes of each serum dilution with the diluted
virus.[17]

o Crucial Controls: Prepare a "Virus Control" by mixing the diluted virus with an equal
volume of medium (no antibody). This represents 100% infection. Also, prepare a "Cell
Control" with medium only to ensure monolayer health.

o Incubate all mixtures at 37°C for 60 minutes to allow antibodies to bind to and neutralize
the virus.[17]

« Infection and Plaque Assay:
o Wash the prepared MDCK cell monolayers with DPBS.
o Transfer the virus-antibody mixtures from the neutralization step onto the cells.

o Proceed with the standard plaque assay protocol as described in Workflow 1, from Step 3
(Adsorption) through Step 6 (Fixation and Staining).

o Data Analysis and Interpretation:
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o Count the plaques in all wells. The Virus Control wells should have 50-100 plaques. The
Cell Control wells should have none.

o For each serum dilution, calculate the percentage of plaque reduction:

» % Reduction =[1 - (Plaque count in test well / Average plaque count in Virus Control
wells)] x 100

o The PRNTH5O titer is the reciprocal of the serum dilution that shows a 50% or greater
reduction in the number of plagues.[1] This can be determined by plotting the % reduction
against the log of the serum dilution and interpolating the 50% point.

Troubleshooting Common Issues

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://en.wikipedia.org/wiki/Plaque_reduction_neutralization_test
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Problem

Potential Cause(s)

Recommended Solution(s)

No Plaques Formed

Inactive virus stock (e.g.,
improper storage, too many
freeze-thaw cycles);
Insufficient TPCK-trypsin
concentration; Cell monolayer

is resistant or unhealthy.[18]

Verify virus viability with a
positive control. Optimize
TPCK-trypsin concentration
(typically 0.5-2 pug/mL). Ensure
cells are healthy, within a low
passage number, and
appropriate for the virus strain.
[19](20]

Confluent Lysis

Virus concentration is too high;

Inaccurate serial dilutions.[18]

Use higher dilutions of the
virus stock.[21] Double-check
dilution calculations and
ensure proper pipetting
technique, changing tips for

every dilution.

Small or Unclear Plaques

Overlay is too concentrated or
viscous, inhibiting viral spread;
Suboptimal incubation time or

temperature; The specific virus
strain naturally forms small

plagues.[18]

Decrease the concentration of
agarose or Avicel.[18] Increase
incubation time from 2 to 3
days.[19] Consider an
immunoplaque assay for better

visualization.[12]

Monolayer Detaches

Over-incubation; Cell
monolayer was not fully
confluent before infection;
Toxicity from reagents or

contamination.[20]

Ensure a 95-100% confluent
monolayer before starting.
Reduce incubation time.
Check all reagents for
contamination and ensure
proper pH and osmolarity.
When washing, add liquids
gently to the side of the well.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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